MIRA-1 is a small molecule belonging to the maleimide family of compounds. [] It is a synthetic compound, not naturally occurring, and has garnered significant interest for its potential in cancer research. [] Specifically, MIRA-1 exhibits the ability to reactivate mutant p53, a tumor suppressor protein often found mutated in various cancers. [, ] This reactivation holds promise for novel therapeutic strategies targeting cancers with dysfunctional p53. []
MIRA-1 is a maleimide-derived small molecule recognized for its ability to reactivate the tumor suppressor function of mutant p53, a critical protein involved in regulating the cell cycle and preventing tumor formation. This compound was identified through pharmacological screening as part of a novel class of mutant p53 reactivators. MIRA-1 has shown to induce apoptosis in various human solid tumor cell lines, demonstrating higher potency than its predecessor, PRIMA-1. Its mechanism of action involves restoring p53-dependent transcriptional activity, which is often disrupted in cancerous cells due to mutations in the p53 gene .
MIRA-1 falls under the category of small molecular weight compounds specifically designed to target and reactivate mutant forms of the p53 protein. It is classified as a maleimide derivative, which is a structural type known for its electrophilic properties that enable it to interact with biological molecules .
The synthesis of MIRA-1 is rooted in established methodologies for creating maleimide derivatives. One common approach involves starting from commercially available maleimide, which can be synthesized via the oxidation of pyrrole or through acid-catalyzed cyclization. The synthesis generally follows these steps:
The synthesis process typically yields MIRA-1 with good efficiency and purity, allowing it to be utilized effectively in biological assays. The specific reaction conditions (e.g., temperature, solvent choice) can significantly influence the yield and purity of MIRA-1.
MIRA-1 features a maleimide core structure characterized by a five-membered ring containing a carbonyl group and an unsaturated double bond. This unsaturation is crucial for its biological activity as it allows MIRA-1 to act as a Michael acceptor in reactions with nucleophiles such as cysteine residues in proteins.
The molecular formula of MIRA-1 is , with a molecular weight of approximately 152.15 g/mol. The compound's structure contributes to its ability to interact selectively with mutant p53 proteins, thereby restoring their normal function .
MIRA-1 primarily functions through covalent modification of mutant p53 proteins. The key reactions involve:
The effectiveness of MIRA-1 in inducing apoptosis has been demonstrated through various assays, including cell viability tests and western blot analyses that reveal changes in protein expression associated with apoptosis pathways.
MIRA-1 induces apoptosis primarily by restoring the transcriptional activity of mutant p53 proteins. This process involves:
Studies have shown that MIRA-1 exhibits an IC50 value of approximately 10 µM in vitro against various cancer cell lines, indicating its potent activity in reactivating mutant p53 and inducing apoptosis .
MIRA-1 appears as a white to off-white powder at room temperature. It is soluble in dimethyl sulfoxide and exhibits stability under standard laboratory conditions.
The chemical properties include:
MIRA-1 has significant potential in scientific research and therapeutic applications:
The tumor suppressor p53 is inactivated in >50% of human cancers, predominantly through missense mutations that result in dysfunctional protein accumulation. Historically, p53 was considered "undruggable" due to its structural complexity and nuclear localization. Early strategies focused on gene therapy or peptides, but these faced delivery challenges. The discovery of PRIMA-1 in 2002 marked a paradigm shift, proving that small molecules could reactivate mutant p53 by refolding its core domain. This breakthrough catalyzed the search for chemically diverse reactivators, establishing mutant p53 reactivation as a viable therapeutic strategy. The field subsequently diversified into compounds targeting p53-MDM2 interactions, degradation pathways, and conformational stabilization, creating a robust pipeline for p53-targeted drug development [6] [10].
MIRA-1 (Maleimide-Integrated Reactivator of Apoptosis-1) emerged from a high-throughput screen of the NCI chemical library in 2005. Identified as a maleimide derivative (chemical name: 1-[(1-Oxopropoxy)methyl]-1H-pyrrole-2,5-dione), MIRA-1 was distinguished by its structural uniqueness compared to earlier reactivators like PRIMA-1. Initial characterization revealed its ability to restore wild-type conformation to common p53 mutants (e.g., R175H, R248Q, R273H) at low micromolar concentrations (IC₅₀ ≈ 10 μM). Unlike peptide-based approaches, MIRA-1 exhibited favorable cellular permeability and rapid kinetics, inducing apoptosis within 2–6 hours in mutant p53-harboring tumor models. Its discovery addressed a critical gap in targeting conformational mutants resistant to DNA-contact-targeted therapies [3] [8] [9].
Table 1: Molecular Characteristics of MIRA-1
Property | Specification |
---|---|
Chemical Name | 1-[(1-Oxopropoxy)methyl]-1H-pyrrole-2,5-dione |
Molecular Weight | 183.16 g/mol |
Solubility (DMSO) | 100 mM |
Primary Target | Cysteine residues in p53 core domain |
Mechanism | Covalent modification via Michael addition |
Reactivated Mutants | R175H, R248Q, R273H, R280K |
Preclinical studies demonstrated MIRA-1’s efficacy across diverse malignancies. In multiple myeloma (MM), it inhibited viability, colony formation, and migration in cell lines (MM.1S, RPMI-8226) and primary patient samples, irrespective of p53 status. Tumor growth reduction and survival prolongation were observed in SCID mouse xenografts. Solid tumor models, including osteosarcoma (Saos-2) and skin carcinoma (A431), showed similar sensitivity, with MIRA-1 inducing caspase-9-dependent apoptosis. Notably, activity extended to hematological malignancies beyond MM, though with variable potency depending on p53 mutation subtype and cellular context. This broad-spectrum activity positioned MIRA-1 as a versatile candidate for cancers with high mutant p53 prevalence [1] [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7